molecular formula C18H21ClN2OS B12808039 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine CAS No. 22196-50-5

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine

Cat. No.: B12808039
CAS No.: 22196-50-5
M. Wt: 348.9 g/mol
InChI Key: QRJUKXBMFVUSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine is a chemical compound with the molecular formula C18H21ClN2OS and a molecular weight of 348.89 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties. This compound is characterized by its phenothiazine core structure, which is substituted with a chloro group and a dimethylaminoethoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine typically involves the reaction of phenothiazine with chloroacetyl chloride to introduce the chloro group. This intermediate is then reacted with dimethylaminoethanol under basic conditions to form the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; basic or neutral conditions.

Major Products:

Scientific Research Applications

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: The compound primarily targets dopamine receptors, serotonin receptors, and histamine receptors.

    Pathways Involved: By binding to these receptors, it modulates neurotransmitter activity, leading to its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its dimethylaminoethoxyethyl side chain enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .

Properties

CAS No.

22196-50-5

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

2-[2-(2-chlorophenothiazin-10-yl)ethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C18H21ClN2OS/c1-20(2)9-11-22-12-10-21-15-5-3-4-6-17(15)23-18-8-7-14(19)13-16(18)21/h3-8,13H,9-12H2,1-2H3

InChI Key

QRJUKXBMFVUSHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.